molecular formula C18H18O4 B14441536 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid CAS No. 77269-57-9

3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid

Cat. No.: B14441536
CAS No.: 77269-57-9
M. Wt: 298.3 g/mol
InChI Key: XAUREBQXUHVCAP-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by further chemical modifications to introduce the methylprop-2-enoic acid moiety . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the benzyloxy group to a benzoquinone derivative.

    Reduction: Catalytic hydrogenation can reduce the double bonds and other reducible groups.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinone derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-13(18(19)20)10-15-8-9-16(17(11-15)21-2)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUREBQXUHVCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90740741
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90740741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77269-57-9
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90740741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-(BENZYLOXY)-3-METHOXYPHENYL)-2-METHYLACRYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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